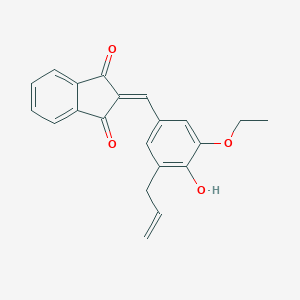![molecular formula C24H27N3O3S2 B302543 4-butoxy-N-{2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B302543.png)
4-butoxy-N-{2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-{2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTES and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Wirkmechanismus
BPTES selectively inhibits glutaminase, an enzyme that converts glutamine to glutamate, which is a critical step in cancer cell metabolism. Glutamine is an essential nutrient for cancer cells, and its metabolism is crucial for the growth and survival of cancer cells. By inhibiting glutaminase, BPTES disrupts the metabolism of cancer cells, leading to their death. BPTES has also been shown to inhibit the growth of cancer stem cells, which are responsible for the recurrence of cancer after treatment.
Biochemical and Physiological Effects:
BPTES has been shown to have significant biochemical and physiological effects in various studies. In cancer cells, BPTES has been shown to reduce the levels of glutamate and increase the levels of glutamine, leading to the disruption of cancer cell metabolism. BPTES has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In animal studies, BPTES has been shown to reduce tumor growth and increase survival rates in mice with cancer.
Vorteile Und Einschränkungen Für Laborexperimente
BPTES has several advantages for lab experiments, including its selective inhibition of glutaminase, which makes it an ideal tool for studying the role of glutaminase in cancer cell metabolism and other diseases. However, BPTES has some limitations, including its complex synthesis process, which requires expertise in synthetic chemistry. Additionally, BPTES has low solubility in water, which can make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of BPTES. One area of research is the development of more potent and selective glutaminase inhibitors that can be used in cancer treatment. Another area of research is the study of the role of glutaminase in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to understand the mechanism of action of BPTES and its potential side effects in humans.
Conclusion:
BPTES is a chemical compound that has shown significant potential in various areas of scientific research, including cancer treatment, neurodegenerative diseases, and metabolic disorders. Its selective inhibition of glutaminase makes it an ideal tool for studying the role of glutaminase in these diseases. However, further studies are needed to understand its mechanism of action and potential side effects in humans. The development of more potent and selective glutaminase inhibitors could lead to the development of new treatments for cancer and other diseases.
Synthesemethoden
The synthesis of BPTES involves a multi-step process that includes the reaction of 2-mercaptobenzothiazole with 2-bromoacetic acid to form 2-(2-carboxyethylthio)benzothiazole. Further reaction of this compound with N-(tert-butoxycarbonyl)-L-aspartic acid β-lactone and 4-bromoaniline leads to the formation of BPTES. The synthesis process of BPTES is complex and requires expertise in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
BPTES has shown potential in various areas of scientific research, including cancer treatment, neurodegenerative diseases, and metabolic disorders. In cancer treatment, BPTES has been shown to selectively inhibit the growth of cancer cells by targeting glutaminase, an enzyme that is essential for the growth and survival of cancer cells. BPTES has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where glutaminase plays a critical role in the progression of these diseases. Additionally, BPTES has been studied for its potential in treating metabolic disorders such as obesity and diabetes, where glutaminase plays a role in regulating glucose metabolism.
Eigenschaften
Produktname |
4-butoxy-N-{2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide |
|---|---|
Molekularformel |
C24H27N3O3S2 |
Molekulargewicht |
469.6 g/mol |
IUPAC-Name |
4-butoxy-N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C24H27N3O3S2/c1-2-3-14-30-19-9-6-17(7-10-19)23(29)25-18-8-11-20-21(15-18)32-24(26-20)31-16-22(28)27-12-4-5-13-27/h6-11,15H,2-5,12-14,16H2,1H3,(H,25,29) |
InChI-Schlüssel |
BUZAZSJYWBSDAA-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)N4CCCC4 |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)N4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide](/img/structure/B302461.png)
![(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B302464.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302466.png)

![(5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B302469.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302470.png)
![1-(3-bromophenyl)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302471.png)
![2-chloro-4-{3-[(1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B302472.png)
![2-[(1,2-dimethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B302474.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302475.png)
![ethyl 5-(4-chlorophenyl)-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302478.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302479.png)
![N-benzyl-2-{[(6-methyl-1,3-benzodioxol-5-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302480.png)
![N-cyclohexyl-2-{[(6-methyl-1,3-benzodioxol-5-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302481.png)